Spectroscopic Characterization of 7-O-(triethylsilyl)-10-deacetylbaccatin III: A Technical Guide
Spectroscopic Characterization of 7-O-(triethylsilyl)-10-deacetylbaccatin III: A Technical Guide
Introduction
7-O-(triethylsilyl)-10-deacetylbaccatin III (7-O-TES-10-DAB) is a pivotal intermediate in the semi-synthesis of Paclitaxel and its analogues, a class of potent anti-cancer agents.[1] As a derivative of 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane diterpenoid, the strategic protection of the C7 hydroxyl group with a triethylsilyl (TES) ether enables selective functionalization at other positions of the baccatin core.[1] A thorough understanding of its spectroscopic characteristics, particularly via Nuclear Magnetic Resonance (NMR), is paramount for reaction monitoring, purity assessment, and structural confirmation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 7-O-TES-10-DAB, grounded in established principles and data from related compounds.
Molecular Structure and Numbering
The structural integrity and stereochemistry of the taxane core are fundamental to its biological activity. The numbering system for the baccatin core, essential for NMR signal assignment, is depicted below.
Caption: Core structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III with standard numbering.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 7-O-TES-10-DAB is complex due to the rigid polycyclic structure and numerous stereocenters. The introduction of the triethylsilyl protecting group at the C7 position induces notable changes in the chemical shifts of nearby protons compared to the parent compound, 10-deacetylbaccatin III.
Causality of Experimental Choices in ¹H NMR
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Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for taxane diterpenoids, offering good solubility and minimal interference with the analyte signals.[2] Its residual proton signal at approximately 7.26 ppm serves as a convenient internal standard.[3]
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Field Strength: High-field NMR spectrometers (e.g., 400 MHz or higher) are essential for resolving the heavily overlapped signals in the upfield region of the spectrum, which is characteristic of complex natural products like taxanes.[2]
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2D NMR Spectroscopy: Due to significant signal overlap, one-dimensional ¹H NMR alone is often insufficient for complete assignment. Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous proton and carbon assignments.[2]
Key ¹H NMR Spectral Features and Assignments
The following table outlines the anticipated ¹H NMR chemical shifts for 7-O-TES-10-DAB. These are based on published data for 10-deacetylbaccatin III and the expected influence of the C7-O-TES group.[4][5][6]
| Proton | Anticipated δ (ppm) in CDCl₃ | Multiplicity | Key Correlations (COSY) | Rationale for Chemical Shift |
| H2 | ~5.6 | d | H3 | deshielded by the adjacent benzoyl group and the C1 hydroxyl. |
| H3 | ~3.9 | d | H2 | Coupled to H2. |
| H5 | ~4.9 | dd | H6α, H6β | Deshielded by the C4 acetate and the oxetane ring. |
| H6α, H6β | ~2.5, ~1.8 | m | H5, H7 | Diastereotopic protons adjacent to the C7-OTES group. |
| H7 | ~4.6 | m | H6α, H6β | Shifted downfield due to the electronegative oxygen, but the exact shift is influenced by the bulky TES group. |
| H10 | ~5.0 | d | H9 | Deshielded by the adjacent hydroxyl group. |
| H13 | ~4.8 | t | H14α, H14β | Deshielded by the adjacent hydroxyl group. |
| Me-16, Me-17 | ~1.1, ~1.6 | s | - | Singlets characteristic of the gem-dimethyl group on the six-membered ring. |
| Me-18 | ~1.2 | s | - | Methyl group at the C12 position. |
| Me-19 | ~2.1 | s | - | Methyl group on the C1-C15 bridge. |
| OAc | ~2.2 | s | - | Acetyl methyl protons at C4. |
| OBz | ~8.1, ~7.6, ~7.5 | m | - | Aromatic protons of the benzoyl group at C2. |
| TES-CH₂ | ~0.6-0.7 | q | TES-CH₃ | Characteristic quartet for the methylene protons of the triethylsilyl group. [1] |
| TES-CH₃ | ~0.9-1.0 | t | TES-CH₂ | Characteristic triplet for the methyl protons of the triethylsilyl group. [1] |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment, hybridization, and substitution patterns.
Key ¹³C NMR Spectral Features and Assignments
The table below presents the predicted ¹³C NMR chemical shifts for 7-O-TES-10-DAB, extrapolated from data for 10-deacetylbaccatin III and related structures.[4]
| Carbon | Anticipated δ (ppm) in CDCl₃ | Rationale for Chemical Shift |
| C1 | ~79 | Oxygenated quaternary carbon. |
| C2 | ~72 | Methoxy carbon bearing the benzoyl group. |
| C4 | ~84 | Oxygenated carbon with an acetate group. |
| C5 | ~81 | Methoxy carbon of the oxetane ring. |
| C7 | ~76 | Methoxy carbon bearing the triethylsilyl group. |
| C9 | ~204 | Carbonyl carbon of the six-membered ring. |
| C10 | ~75 | Methoxy carbon. |
| C13 | ~72 | Methoxy carbon. |
| OAc (C=O) | ~171 | Carbonyl of the acetate group. |
| OAc (CH₃) | ~21 | Methyl of the acetate group. |
| OBz (C=O) | ~167 | Carbonyl of the benzoyl group. |
| OBz (aromatic) | ~128-134 | Aromatic carbons of the benzoyl group. |
| TES (CH₂) ** | ~7 | Methylene carbons of the triethylsilyl group. |
| TES (CH₃) ** | ~6 | Methyl carbons of the triethylsilyl group. |
Experimental Protocols
Sample Preparation for NMR Analysis
A self-validating protocol ensures reproducibility and high-quality data.
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Weighing: Accurately weigh 5-10 mg of purified 7-O-TES-10-DAB.
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Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D).[2]
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Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.
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Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.
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Degassing (Optional but Recommended): For high-resolution experiments, particularly for long-duration 2D acquisitions, it is advisable to degas the sample to remove dissolved oxygen, which can cause line broadening. This can be achieved by bubbling a gentle stream of an inert gas (e.g., argon) through the solution for a few minutes.
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Labeling: Clearly label the NMR tube with the sample's identity and concentration.
Caption: Experimental workflow for NMR analysis.
Data Acquisition Parameters
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¹H NMR:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: ~12 ppm.
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64, depending on concentration.
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¹³C NMR:
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Spectral Width: ~220 ppm.
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024 or more, as ¹³C has low natural abundance.
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2D NMR (COSY, HSQC, HMBC):
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Use standard, gradient-selected pulse programs.
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Optimize spectral widths in both dimensions to cover all relevant signals.
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Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.
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Conclusion
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 7-O-(Triethylsilyl)-10-deacetylbaccatin III [lgcstandards.com]
- 3. preprints.org [preprints.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. 10-Deacetylbaccatin III(32981-86-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
